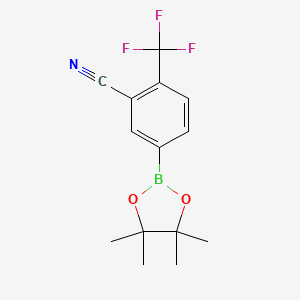

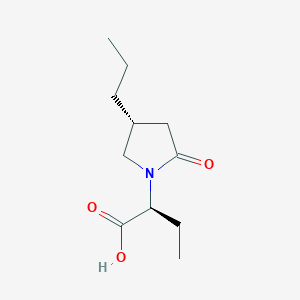

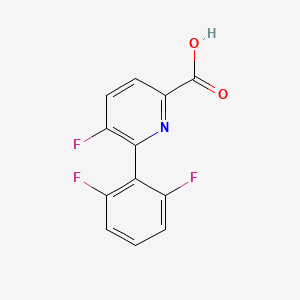

2-(Cyclohexylsulfanyl)-5-nitrobenzoic acid

説明

A compound’s description often includes its molecular formula, structural formula, and other identifiers like CAS number, IUPAC name, etc.

Synthesis Analysis

This involves detailing the chemical reactions and processes used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, reactivity, etc.科学的研究の応用

Application in Antidiabetic Agents Development

- Summary of the Application : Substituted benzoic acid derivatives have been synthesized and evaluated for their potential as antidiabetic agents. These compounds were designed with benzoic acid as the acidic head, hydrazone as a linker, and substituted diaryl sulfanyl/aryl-cyclohexylsulfanyl as a hydrophobic tail .

- Methods of Application or Experimental Procedures : The compounds were synthesized and characterized by physicochemical and spectrophotometric (FTIR, Mass, 1 HNMR and 13 CNMR) analysis. They were then docked against peroxisome proliferated activated receptors (PPARγ) and evaluated for in vitro PPARγ agonist activity and in vivo hypoglycemic activity in Wistar strain of albino rats .

- Results or Outcomes : Two of the compounds, referred to as 3k and 3m, exhibited potent anti-diabetic activity without ulcerogenic toxicity and minimum side effects such as weight gain. Therefore, these compounds are considered promising agents for the development of novel antidiabetic agents .

Application in Suzuki–Miyaura Coupling

- Summary of the Application : Substituted benzoic acid derivatives have been used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This reaction is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

- Methods of Application or Experimental Procedures : The compounds are synthesized and then used in the Suzuki–Miyaura coupling process. This process involves the reaction of an organoboron compound with a halide or pseudohalide using a palladium catalyst .

- Results or Outcomes : The Suzuki–Miyaura coupling reaction has been successful in creating new carbon–carbon bonds, which is a fundamental step in the synthesis of many organic compounds .

Application in Flavonoids Synthesis

- Summary of the Application : Substituted benzoic acid derivatives have been used in the synthesis of flavonoids, a class of plant secondary metabolites with diverse biological activities. Flavonoids are the most abundant phenolic compounds, with more than 8000 compounds .

- Methods of Application or Experimental Procedures : The basic structure of flavonoids consists of fifteen carbon atoms (C6–C3–C6), which are built in two benzene rings (A and B), linked by a heterocyclic pyrane ring ©. According to the bond between B and C rings and the substitution patterns of the C ring, they are divided into six different sub-groups .

- Results or Outcomes : The synthesis of flavonoids using substituted benzoic acid derivatives has contributed to the diversity and abundance of these compounds, which are known for their antioxidant, anti-inflammatory, and anticancer properties .

Safety And Hazards

Material Safety Data Sheets (MSDS) provide information on the potential hazards of a compound, including physical, health, and environmental hazards. It also includes information on safe handling and storage.

将来の方向性

This involves discussing potential future research directions, applications, or improvements related to the compound.

Please note that the availability and depth of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, some of this information might not be available. If you have a specific compound or class of compounds you’re interested in, I might be able to provide more detailed information.

特性

IUPAC Name |

2-cyclohexylsulfanyl-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4S/c15-13(16)11-8-9(14(17)18)6-7-12(11)19-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXGCZWKCEIMROU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)SC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Cyclohexylsulfanyl)-5-nitrobenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate](/img/structure/B1457197.png)

![tert-Butyl 2-isopropyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1457198.png)

![4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B1457200.png)

![5-(m-Tolyl)-5H-pyrrolo[3,2-c:4,5-c']dipyridine](/img/structure/B1457203.png)

![(1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol](/img/structure/B1457204.png)

![[4-(4-Chlorophenoxy)phenyl]boronic acid](/img/structure/B1457211.png)